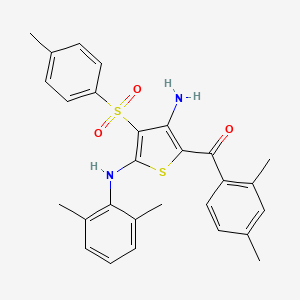

(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone

描述

This compound features a thiophene core substituted with:

- 5-((2,6-Dimethylphenyl)amino group): Introduces steric bulk and lipophilicity.

- 4-Tosyl (toluenesulfonyl) group: Provides electron-withdrawing effects and stability.

- (2,4-Dimethylphenyl)methanone: A hydrophobic aromatic moiety influencing molecular planarity and binding interactions.

Its molecular formula is approximately C₃₃H₃₃N₃O₂S₂ (calculated molecular weight ~604 g/mol). The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via multi-site interactions .

属性

IUPAC Name |

[3-amino-5-(2,6-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O3S2/c1-16-9-12-21(13-10-16)35(32,33)27-23(29)26(25(31)22-14-11-17(2)15-20(22)5)34-28(27)30-24-18(3)7-6-8-19(24)4/h6-15,30H,29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGNPSUISTFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=CC=C4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a complex organic molecule with potential biological applications. Characterized by its unique functional groups, this compound has been the subject of various studies aimed at understanding its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and tosyl groups, which are crucial for its biological interactions. The IUPAC name is:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O3S2 |

| Molecular Weight | 482.64 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism often involves:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.

- Receptor Binding : It can bind to receptors, altering their function and influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to (3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone exhibit significant antitumor activity. For example:

- Study on MCF-7 and HepG2 Cells : A study demonstrated that related compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) and liver carcinoma cell lines (HepG2). The IC50 values indicated higher potency against MCF-7 cells compared to HepG2 cells .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition : Similar thiophene derivatives have shown promise as COX inhibitors, which are important in inflammation and pain management.

Case Studies

- Case Study on Anticancer Properties : In a comparative study, several thiophene derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the amino and tosyl groups significantly affected the cytotoxicity profiles against various cancer cell lines .

- Mechanistic Insights : Another study focused on the interaction between thiophene derivatives and specific protein targets. The findings suggested that these compounds could disrupt protein-protein interactions critical for cancer cell survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Sulfonyl and Aryl Substituents

Compound A : (3-Amino-5-((4-isopropylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone

- Key Differences :

- 4-Phenylsulfonyl vs. 4-tosyl : The absence of methyl groups on the sulfonyl phenyl ring reduces steric hindrance.

- 4-Fluorophenyl vs. 2,4-dimethylphenyl : Fluorine increases electronegativity, enhancing dipole interactions but reducing lipophilicity compared to methyl groups.

- Impact : Compound A may exhibit altered binding kinetics in biological systems due to reduced steric bulk and increased polarity .

Compound B : 3-(Benzenesulfonyl)-5-(2,4-Dimethylbenzoyl)-N²-(3-Methoxyphenyl)thiophene-2,4-diamine

- Key Differences: 3-Methoxyphenylamino vs. 2,4-Dimethylbenzoyl vs. 2,4-dimethylphenylmethanone: The ketone group’s position affects electronic distribution on the thiophene ring.

- Impact : Compound B’s methoxy group may enhance interactions with polar protein residues, while the benzoyl group could increase π-π stacking .

Heterocyclic Core Variants

Compound C : 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone

- Key Differences: Thieno[2,3-b]pyridine core vs. thiophene: The fused pyridine ring introduces aromatic nitrogen, altering electron density and basicity. 2,4-Dichlorophenyl vs. 2,4-dimethylphenyl: Chlorine atoms increase electronegativity and metabolic stability but reduce solubility.

- Impact : Compound C’s nitrogen-rich core may improve binding to nucleic acids or metal ions, while chlorine substituents enhance resistance to oxidative degradation .

Compound D : (4-Amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone

Functional Group Modifications

Compound E : 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone

- Key Differences: Trifluoroethanone vs. methanone: The CF₃ group increases electronegativity and metabolic stability. Dimethylaminophenyl vs. 2,4-dimethylphenyl: The amino group introduces basicity, affecting pH-dependent solubility.

- Impact : Compound E’s trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Compound F : (5-(Dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)(phenyl)methanone

- Key Differences: 4-Phenoxyphenyl vs. 4-tosyl: The ether linkage increases flexibility and reduces steric hindrance. Dimethylamino vs. amino: Dimethylation eliminates hydrogen-bond donor capacity, reducing polar interactions.

- Impact: Compound F’s phenoxy group may improve binding to hydrophobic enzyme pockets, but reduced hydrogen bonding could lower affinity .

Data Tables: Structural and Property Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。